Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide
Description
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is a hydrazide derivative featuring an indole backbone conjugated with a 2-oxoindolinylidene moiety via a hydrazide linkage. This compound is structurally characterized by a planar indole ring system and a ketone group at the 2-position of the indolinylidene fragment, which facilitates resonance stabilization and diverse reactivity . Its synthesis typically involves condensation reactions between indole-3-carbaldehyde or indole-3-acetic acid derivatives and substituted hydrazides under acidic or basic conditions, yielding hydrazone products with good to excellent yields (61–85%) .
Additionally, its hydrazide group enables interactions with biomolecular targets, such as enzymes or amyloid-beta fibrils, making it a candidate for therapeutic development .
Properties
CAS No. |
20096-31-5 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2/c23-16(9-11-10-19-14-7-3-1-5-12(11)14)21-22-17-13-6-2-4-8-15(13)20-18(17)24/h1-8,10,19-20,24H,9H2 |
InChI Key |
LSSWSZLITHUBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Indole-3-Acetic Acid Esters
Procedure :
Indole-3-acetic acid (10.0 g, 0.057 mol) is refluxed with excess hydrazine hydrate (85%, 10.0 g) in methanol (100 mL) at 80°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1). Post-reaction, the mixture is cooled, and the precipitate is filtered, washed with hexane, and recrystallized from ethanol to yield white crystalline indole-3-acetic acid hydrazide.
Key Data :
Direct Reaction with Hydrazine Hydrate
Alternative Approach :
Indole-3-acetic acid reacts directly with hydrazine hydrate (100%) in methanol under reflux for 6–8 hours, bypassing ester intermediates. This method avoids side products like pyrazolidinones, which may form during ester hydrazinolysis of α,β-unsaturated systems.
Condensation with Isatin (2-Oxoindoline)
The hydrazide intermediate is condensed with isatin to form the hydrazone linkage. This step employs acid-catalyzed Schiff base formation.
Acid-Catalyzed Condensation
Procedure :
Indole-3-acetic acid hydrazide (1.17 g, 5.0 mmol) and isatin (0.74 g, 5.0 mmol) are refluxed in ethanol (25 mL) containing glacial acetic acid (1 mL) for 3–5 hours. The reaction mixture is concentrated under reduced pressure, and the precipitate is filtered and recrystallized from ethanol.
Optimization Notes :
-
Catalyst : Acetic acid (2–5% v/v) enhances reaction efficiency.
-
Solvent : Ethanol or methanol ensures solubility of both reactants.
Characterization :
Alternative Pathways and Modifications
Cyclocondensation with Heterocyclic Moieties
Compound 3a-l -type derivatives (analogous to the target molecule) are synthesized by reacting hydrazides with heterocyclic aldehydes or ketones. For example, refluxing indole-3-acetic acid hydrazide with 3-acetylchromen-2-one in ethanol/acetic acid yields chalcone derivatives.
Solid-Phase Synthesis
Patent literature describes large-scale synthesis using in situ-generated solvents. For instance, a 20 wt% D₂SO₄/CH₃OD/D₂O system facilitates deuterium exchange reactions, though this is more relevant for isotopic labeling.
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 columns (methanol/water, 70:30) verify purity >95%.
-
TLC Monitoring : Rf values (e.g., 0.63 in ethyl acetate/hexane) ensure reaction completion.
Challenges and Optimization Strategies
By-Product Mitigation
Solvent Selection
-
Polar Protic Solvents : Ethanol and methanol enhance nucleophilicity of hydrazide nitrogen.
-
Aprotic Solvents : DMF or DMSO may be used for poorly soluble aldehydes.
Comparative Analysis of Methods
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the indole ring, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Indole derivatives have been extensively studied for their therapeutic potential. Indole-3-acetic acid hydrazide has shown promise in several areas:
Anti-inflammatory Properties
A recent study investigated the effects of Indole-3-acetic acid hydrazide loaded onto zinc iron oxide nanoparticles (IAAH-NPs) in microglial cells. The research demonstrated that IAAH-NPs significantly suppressed pro-inflammatory gene expressions, such as TNF-α, IL-1β, and IL-6, in response to lipopolysaccharide (LPS) stimulation. The inhibition percentages were 48.8%, 85%, and 90.5% respectively at the highest concentration tested (20 µg/ml) . This suggests that IAAH-NPs could serve as a potential therapeutic agent for neuroinflammatory conditions.
Antimicrobial Activity
Indole derivatives have also been synthesized to combat multidrug-resistant infections. A series of compounds derived from Indole-3-acetic acid were evaluated for their antibacterial and antifungal properties. The results indicated significant antimicrobial activity, with zones of inhibition ranging from 7.5 mm to 10.5 mm against various bacterial strains . These findings highlight the potential of Indole-3-acetic acid hydrazide as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of indole derivatives have been documented in various studies. Compounds synthesized from Indole-3-acetic acid exhibited strong antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage . This application is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.
Agricultural Applications
Indole-3-acetic acid is a natural plant hormone involved in regulating growth and development processes such as cell elongation, division, and differentiation. Its derivatives, including Indole-3-acetic acid hydrazide, are being explored for their potential to enhance plant growth and resistance to stress.
Plant Growth Regulation
Research has indicated that indole derivatives can stimulate root growth and improve overall plant health under suboptimal conditions . The application of these compounds could lead to increased agricultural productivity by enhancing nutrient uptake and stress tolerance.
Biopesticides
Indole derivatives are being investigated for their insecticidal properties against agricultural pests. Their ability to disrupt hormonal balance in insects makes them suitable candidates for developing environmentally friendly biopesticides .
Biochemical Research
Indole-3-acetic acid hydrazide has implications in biochemical research due to its structural similarity to natural hormones.
Enzyme Inhibition Studies
Studies have shown that indole derivatives can act as enzyme inhibitors, which is vital for understanding metabolic pathways and developing drugs targeting specific enzymes involved in diseases .
Data Summary
Mechanism of Action
The mechanism of action of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. In microbial systems, it may interfere with cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Core Structure: All analogues share the hydrazide-indole framework, but substituents (e.g., pyridine in N′-(2-Oxo-2H-indol-3-yl)isonicotinohydrazide or steroid moieties ) modulate electronic properties and solubility.
- Synthesis : Condensation reactions are universal, but yields vary with steric and electronic effects of substituents.
Physicochemical and Reactivity Differences
- Solubility: Pyridine-containing analogues (e.g., N′-(2-Oxo-2H-indol-3-yl)isonicotinohydrazide) exhibit enhanced water solubility due to the polar pyridine ring, whereas steroid conjugates are lipophilic.
- Reactivity : The 2-oxoindolinylidene moiety in the target compound undergoes cycloaddition reactions (e.g., [3+2] with nitrile oxides) more readily than simpler hydrazides due to conjugation effects .
Biological Activity
Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide (often referred to as IAAH), is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. This compound has garnered attention for its diverse biological activities, which include antimicrobial, antioxidant, and potential anticancer properties. This article delves into the synthesis, characterization, and biological activity of IAAH, supported by recent research findings.
Synthesis and Characterization
The synthesis of IAAH involves the reaction of indole-3-acetic acid with hydrazine hydrate. The typical procedure includes refluxing a mixture of IAA and hydrazine in an appropriate solvent, followed by purification through recrystallization. The yield and melting points are critical parameters in assessing the purity and identity of the synthesized compound.
Table 1: Synthesis Parameters of IAAH
| Reagent | Amount | Solvent | Temperature | Reaction Time | Yield | Melting Point (°C) |
|---|---|---|---|---|---|---|
| Indole-3-acetic acid | 10 g | Ethanol | 80°C | 12 hours | 80% | 116 |
| Hydrazine hydrate | 10 g |
Antimicrobial Activity
Research has demonstrated that IAAH exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, IAAH showed zones of inhibition ranging from 7.5 mm to 10.5 mm, indicating its potential as an antibacterial agent. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of IAAH
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 9.0 |
| Pseudomonas aeruginosa | 7.5 |
Antioxidant Activity
IAAH has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) contributes to its potential therapeutic applications in oxidative stress-related diseases.
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of IAAH on cancer cell lines. The results suggest that IAAH induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation. This dual action positions IAAH as a promising candidate for further development in cancer therapeutics.
Case Studies
-
Study on Pro-inflammatory Gene Suppression
A study involving microglial cells demonstrated that IAAH effectively suppressed pro-inflammatory gene expressions such as IL-6 and TNF-α when administered in a model of neuroinflammation. This suggests a potential role for IAAH in treating neurodegenerative diseases characterized by inflammation . -
Effect on Plant Growth
Another investigation highlighted the impact of IAAH on plant growth parameters, showing enhanced root elongation and biomass accumulation in treated plants compared to controls. This aligns with the known effects of indole derivatives on plant physiology .
Q & A
Q. What are the standard synthetic routes for Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by reacting indole-3-acetic acid with hydrazine hydrate under acidic conditions to form the hydrazide intermediate, followed by reaction with carbonyl-containing compounds (e.g., 2-oxoindoline derivatives). Key steps include pH adjustment (pH 8.0–9.0) and purification via solvent extraction (ether/acetone) . Yield optimization often requires precise temperature control (e.g., reflux at 60–65°C for 8 hours) and catalyst selection (e.g., acetic acid/sodium acetate buffer) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Detects conjugated systems (e.g., indole-hydrazone moieties) with absorbance peaks near 280–320 nm .
- HPLC-MS : Resolves purity and identifies by-products using reverse-phase columns (C18) with mobile phases like acetonitrile/water .
- Derivatization Assays : The 2,4-dinitrophenylhydrazine (DNPH) method confirms carbonyl groups by measuring absorbance at 530 nm after NaOH addition .
Q. What biological roles or pharmacological activities are associated with this compound?
Indole-3-acetic acid derivatives exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. Mechanistic studies suggest interactions with cellular receptors (e.g., auxin-binding proteins) or enzyme inhibition (e.g., α-glucosidase). Structural modifications, such as halogenation or hydrazide functionalization, enhance bioactivity .
Advanced Research Questions
Q. How can experimental design address contradictions in reported enzymatic pathways for indole derivative biosynthesis?
Discrepancies in pathways (e.g., tryptophan-dependent vs. -independent routes) require controlled studies:
- Use isotopically labeled precursors (e.g., ¹³C-tryptophan) to track metabolic flux .
- Compare mutant vs. wild-type microbial strains to isolate specific enzyme contributions (e.g., indole-3-pyruvate decarboxylase) .
- Validate findings with knockout models or CRISPR-Cas9 editing .
Q. What strategies optimize regioselectivity in multi-step syntheses involving indole-hydrazone formation?
- Catalyst Screening : Nickel or palladium catalysts improve selectivity in cross-coupling steps .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while additives like TFA mitigate side reactions .
- Temperature Gradients : Lower temperatures (0–5°C) favor hydrazone formation over competing imine by-products .
Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s bioactivity and stability?
- Halogenation : Chlorination at the indole 4- or 6-position increases lipophilicity and receptor binding affinity (e.g., IC₅₀ improvements in anti-cancer assays) .
- Alkyl Chain Extension : Longer chains (e.g., butyric acid derivatives) enhance membrane permeability but may reduce aqueous solubility .
- Hydrazide vs. Carboxylic Acid : Hydrazide derivatives show superior stability under acidic conditions compared to free acids .
Q. What analytical challenges arise in detecting trace impurities or degradation products, and how are they resolved?
- By-Product Identification : Use high-resolution LC-QTOF-MS to detect low-abundance species (e.g., hydrolyzed hydrazides or oxidized indole rings) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring identifies major degradation pathways .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory toxicity, GHS Category 3) .
- Waste Disposal : Neutralize acidic by-products before disposal to comply with EPA guidelines .
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?
- Detailed SOPs : Specify exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents) .
- Inter-Lab Comparisons : Share batches for cross-validation via NMR and elemental analysis .
- Open-Source Data : Publish raw chromatograms and spectral data in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
